(1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine
Description
“(1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine” is a chiral tetrahydronaphthalene derivative characterized by a propan-2-yloxy substituent at the 7-position and an amine group at the 1-position.
The stereochemistry at the 1-position (R-configuration) is critical for activity, as enantiomeric forms of similar compounds exhibit distinct binding affinities . The propan-2-yloxy group at position 7 may influence lipophilicity and metabolic stability, though specific data for this compound remain hypothetical based on structural parallels.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1R)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H19NO/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13H,3-5,14H2,1-2H3/t13-/m1/s1 |
InChI Key |
ASSHPXMZCDDEFN-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)OC1=CC2=C(CCC[C@H]2N)C=C1 |
Canonical SMILES |
CC(C)OC1=CC2=C(CCCC2N)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate naphthalene derivative.
Functional Group Introduction: The propan-2-yloxy group is introduced through an etherification reaction, often using propan-2-ol and a suitable catalyst.
Reduction: The naphthalene ring is partially reduced to form the tetrahydronaphthalene structure.
Amine Introduction: The amine group is introduced through an amination reaction, which may involve the use of ammonia or an amine derivative under specific conditions.
Industrial Production Methods
In an industrial setting, the production of (1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the etherification, reduction, and amination reactions.
Optimized Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Purification: Implementing purification techniques such as crystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The amine group in the compound participates in nucleophilic substitution and acylation reactions. These reactions are critical for derivatization in drug discovery:
-
Steric hindrance from the tetrahydronaphthalene ring may reduce reaction rates compared to simpler amines.
-
Yields are optimized using polar aprotic solvents (e.g., DMF) and elevated temperatures.
Oxidation Reactions
The tetrahydronaphthalene core and amine group are susceptible to oxidation:
-
Over-oxidation risks necessitate careful stoichiometric control.
Ring Functionalization
The isopropoxy group and aromatic system enable electrophilic substitution:
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to -O⁗ | Nitro group introduction at C-5 . |
| Sulfonation | SO₃/H₂SO₄, 50°C | Meta to -O⁗ | Sulfonic acid derivative formation. |
-
Regioselectivity follows electrophilic aromatic substitution rules, with the isopropoxy group acting as an activating, ortho/para-directing group .
Acid/Base-Mediated Reactions
The compound reacts under acidic or basic conditions:
-
Amine Protonation : Forms water-soluble hydrochloride salts in HCl/ether (e.g., CID 71757176) .
-
Isopropoxy Cleavage : Treatment with HBr/AcOH removes the isopropoxy group, yielding 7-hydroxy derivatives.
Catalytic Hydrogenation
The tetrahydronaphthalene ring can undergo further hydrogenation:
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH | Fully saturated decalin-type amine derivative. |
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the aromatic ring:
| Reaction | Reagents | Outcome |
|---|---|---|
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl formation at C-8. |
Chiral Resolution and Derivatives
The chiral amine center enables enantioselective applications:
-
Salt Formation : Diastereomeric salts with chiral acids (e.g., tartaric acid) resolve enantiomers .
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines for catalytic applications .
Key Reaction Data Table
| Property | Value | Source |
|---|---|---|
| Optimal Alkylation pH | 8–9 (controlled by K₂CO₃) | |
| N-Oxide Yield | 65–70% (with H₂O₂/Fe(II)) | |
| Hydrogenation Time | 12–24 hours (Pd/C) |
Critical Considerations
Scientific Research Applications
(1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate or active ingredient.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in biological studies to understand its effects on various biological pathways and systems.
Mechanism of Action
The mechanism of action of (1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Dasotraline [(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine]
- Substituents : Dichlorophenyl group at position 4, amine at position 1.
- Pharmacology: Potent dopamine (DAT IC₅₀ = 3 nM) and norepinephrine (NET IC₅₀ = 4 nM) reuptake inhibitor; weaker serotonin (SERT IC₅₀ = 15 nM) inhibition. Clinically validated for ADHD due to sustained receptor occupancy .
- Synthesis: Produced via stereoselective reduction of a sulfinamide intermediate using 9-BBN, though this method is non-catalytic and requires stoichiometric reagents .
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)
- Substituents : Cyclohexyl group at position 4, dimethylamine at position 2.
- Physicochemical Properties : Melting point 137–139°C; characterized by HPLC (retention times: 15.3 and 17.2 min) and NMR .
- Relevance : Demonstrates the impact of bulky 4-position substituents on crystallinity and solubility.
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Substituents : Propargyl group on the amine.
- Relevance : The propargyl moiety is often used in "click chemistry" for bioconjugation or prodrug strategies .
Comparative Analysis Table
Key Insights from Structural Comparisons
Positional Effects: Substituents at position 4 (e.g., dichlorophenyl in Dasotraline) enhance transporter inhibition, while position 7 substituents (e.g., bromo or propan-2-yloxy) may modulate electronic properties or metabolic stability .
Stereochemical Sensitivity :
- The R-configuration at position 1 is conserved in active compounds (e.g., Dasotraline), underscoring the role of chirality in target engagement .
Functional Group Impact: Propan-2-yloxy (ether) vs.
Biological Activity
(1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and structure-activity relationships.
- Chemical Formula : C₁₃H₁₉NO
- Molecular Weight : 219.30 g/mol
- CAS Number : 1423040-88-3
Biological Activity Overview
The compound has been studied primarily for its interaction with various neurotransmitter receptors, particularly the serotonin receptors. Its structural modifications have been linked to varying degrees of receptor affinity and intrinsic activity.
5-HT Receptors
Research has shown that derivatives of tetrahydronaphthalene compounds exhibit significant binding affinities for serotonin receptors:
- 5-HT7 Receptor : Compounds similar to (1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine have been identified as potent agonists at the 5-HT7 receptor. For instance, specific derivatives demonstrated Ki values ranging from 0.13 to 1.1 nM and EC50 values between 0.90 and 1.77 µM, indicating high selectivity over other serotonin receptors such as 5-HT1A and 5-HT2A .
Dopamine Receptors
The compound's activity at dopamine receptors has also been evaluated, although less extensively than its serotonergic effects. Its structural analogs have shown varying degrees of antagonistic properties at D2 receptors.
Structure-Activity Relationship (SAR)
The biological activity of (1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine is heavily influenced by its substituents:
- Lipophilic Substituents : Compounds with alkyl or aryl groups at specific positions have shown enhanced agonistic activity at the 5-HT7 receptor.
- Hydrophilic Substituents : Conversely, substituents such as hydroxyl or amine groups tend to switch the intrinsic activity towards antagonism .
Study on Agonist Activity
In a study assessing the structure-affinity relationships for various tetrahydronaphthalene derivatives:
- Several compounds were synthesized and tested for their binding affinities to the 5-HT7 receptor.
- A notable compound exhibited a significant increase in agonistic potency when an isopropyl group was introduced at the appropriate position on the naphthalene ring .
Antitumor Activity
Another aspect of research focused on the potential anticancer properties of related compounds. Some derivatives demonstrated promising results in inhibiting cancer cell proliferation in vitro, suggesting a broader pharmacological profile beyond central nervous system targets .
Summary Table of Biological Activities
| Activity Type | Target Receptor | Affinity (Ki) | Potency (EC50) | Notes |
|---|---|---|---|---|
| Agonist | 5-HT7 | 0.13 - 1.1 nM | 0.90 - 1.77 µM | High selectivity over other receptors |
| Antagonist | D2 | Variable | Not specified | Less extensively studied |
| Antitumor Activity | Various cancer cell lines | N/A | N/A | Promising in vitro results |
Q & A
Q. What are the established synthetic routes for (1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine, and how can reaction conditions be optimized?
A common approach involves reductive amination of a ketone precursor with a chiral amine. For example, starting from 7-(propan-2-yloxy)-1-tetralone, the ketone is reacted with an enantiopure amine (e.g., (R)-α-methylbenzylamine) under hydrogenation conditions using catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) . Optimization includes:
- Temperature control : 25–50°C to balance reaction rate and stereochemical integrity.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Catalyst loading : 5–10% Pd/C for efficient hydrogenation .
Yield improvements (70–85%) are achieved via iterative pH adjustments (pH 6–7) and inert atmosphere (N2/Ar) to prevent oxidation .
Q. What purification techniques are recommended for isolating enantiomerically pure (1R)-configured product?
- Chiral column chromatography : Use cellulose-based CSPs (Chiralpak® IA/IB) with hexane/isopropanol (90:10) to resolve enantiomers .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) at −20°C enhance crystalline purity (>98% ee) .
- HPLC : Reverse-phase C18 columns with acetonitrile/0.1% TFA buffer (gradient elution) for analytical validation .
Q. How is structural confirmation performed for this compound?
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methine proton at C1 (δ 3.1–3.3 ppm, multiplet), and isopropyloxy group (δ 1.2–1.4 ppm, doublet) .
- ¹³C NMR : Quaternary carbons in the naphthalene ring (δ 125–140 ppm) and chiral center at C1 (δ 50–55 ppm) .
- High-resolution mass spectrometry (HRMS) : Exact mass calculated for C13H19NO ([M+H]+: 206.1545) .
Advanced Research Questions
Q. How can stereochemical integrity be validated, and what methods quantify enantiomeric excess (ee)?
- X-ray crystallography : Single-crystal analysis confirms the (1R) configuration via Flack parameter (< 0.1) .
- Circular dichroism (CD) : Peaks at 220–240 nm correlate with R-configuration .
- Chiral derivatization : Use of Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) followed by ¹H NMR to compare diastereomeric ratios .
Q. What strategies are used to assess biological activity in vitro?
- Receptor binding assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) with IC50 values calculated via nonlinear regression .
- Cellular viability assays : MTT/PrestoBlue® in neuronal cell lines (e.g., SH-SY5Y) to evaluate neuroprotective effects at 10–100 μM concentrations .
- Enzyme inhibition : Kinetic analysis (Km/Vmax) for monoamine oxidase (MAO) isoforms using fluorometric substrates .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Degradation <5% after 6 months at −20°C in amber vials (HPLC-UV monitoring) .
- Photodegradation : Significant decomposition (>20%) under UV light (254 nm), necessitating light-protected storage .
- pH sensitivity : Stable in pH 4–7 buffers (phosphate/citrate), but hydrolyzes rapidly in alkaline conditions (pH >9) .
Q. How can computational modeling predict reactivity or metabolic pathways?
Q. What experimental design principles resolve contradictions in synthetic yields?
- Factorial design : Screen variables (catalyst type, solvent, temperature) via a 2³ factorial matrix to identify interactions .
- DoE (Design of Experiments) : Response surface methodology (RSM) optimizes parameters (e.g., 65% yield at 40°C, 0.5 equiv. NaBH3CN) .
- Controlled replicates : Triplicate runs under identical conditions to distinguish systematic vs. random errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
